molecular formula C10H12N2O2Si B8805260 5-Nitro-2-((trimethylsilyl)ethynyl)pyridine

5-Nitro-2-((trimethylsilyl)ethynyl)pyridine

Cat. No. B8805260
M. Wt: 220.30 g/mol
InChI Key: KIXKSCTUWUKANO-UHFFFAOYSA-N
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Description

5-Nitro-2-((trimethylsilyl)ethynyl)pyridine is a useful research compound. Its molecular formula is C10H12N2O2Si and its molecular weight is 220.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-((trimethylsilyl)ethynyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-((trimethylsilyl)ethynyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Nitro-2-((trimethylsilyl)ethynyl)pyridine

Molecular Formula

C10H12N2O2Si

Molecular Weight

220.30 g/mol

IUPAC Name

trimethyl-[2-(5-nitropyridin-2-yl)ethynyl]silane

InChI

InChI=1S/C10H12N2O2Si/c1-15(2,3)7-6-9-4-5-10(8-11-9)12(13)14/h4-5,8H,1-3H3

InChI Key

KIXKSCTUWUKANO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, 2-bromo-5-nitro-pyridine (1.22 g, 6.0 mmoles), TMS-acetylene (0.9 mL, 6.4 mmoles), CuI (11 mg, 0.06 mmoles) and dichlorobis(triphenylphosphine)palladium (II) (210 mg, 0.3 mmoles) were combined and flushed with dry nitrogen for 10 min. After this period the mix was solubilized with 24 mL of anhydrous triethylamine (degassed), and the mix was stirred at ambient temperature for 4 hours. After this period the reaction mix was evaporated in vacuo and purified directly using flash silica chromatography (0-10% EtOAc/Hexane) to yield 5-nitro-2-trimethylsilanylethynyl-pyridine as a brown solid. This material was dissolved into THF (10 mL) and to this solution was added 100 mg of TFAB (on silica gel, 1.0-1.5 mmole F/g resin). The solution was stirred at ambient temperature for 15 min. After this period the reaction mix was evaporated in vacuo purified directly using flash silica chromatography (0-20% EtOAc/Hexane) to yield 2-ethynyl-5-nitro-pyridine as a clear liquid. This product was combined with 10% Pd/C (90 mg) and ethanol (20 ml) and was flushed with dry nitrogen. After oxygen exclusion the stirring mix was flushed with H2 and stirred under H2 pressure (balloon) for 16 hours. After this period the reaction mixture was flushed with nitrogen and then filtered through Celite. The filtrate was evaporated in vacuo and purified using flash silica chromatography (0-10% MeOH/DCM w/0.1% diethylamine) to yield 6-ethyl-pyridin-3-ylamine (442 mg, 60%-3 steps) as a brownish residue. 1H-NMR (CDCl3): δ 8.05-8.02 (m, 1H), 6.96-6.93 (m, 2H), 3.55 (br s, 2H), 2.71 (q, J=7.3 Hz, 2H), 1.25 (t, J=7.3 Hz, 3H).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mg
Type
catalyst
Reaction Step Three

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